N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-{1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorophenyl, pyrazolyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-{1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
- N-{1-[(2-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
- N-{1-[(2-BROMOPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Comparison:
- Uniqueness: The presence of the fluorophenyl group in N-{1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE provides unique electronic properties that can enhance its biological activity compared to its chloro- and bromo- counterparts.
- Reactivity: The fluorine atom’s high electronegativity can influence the compound’s reactivity, making it more suitable for specific applications in medicinal chemistry.
Properties
Molecular Formula |
C18H18FN3O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H18FN3O2S/c1-13-7-8-14(2)18(9-13)25(23,24)21-16-10-20-22(12-16)11-15-5-3-4-6-17(15)19/h3-10,12,21H,11H2,1-2H3 |
InChI Key |
BXXMXQXQVSQAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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